molecular formula C22H27N5O2 B5718781 N-[(E)-C-acetyl-N-anilinocarbonimidoyl]-N'-anilino-N-tert-butyl-2-oxopropanimidamide

N-[(E)-C-acetyl-N-anilinocarbonimidoyl]-N'-anilino-N-tert-butyl-2-oxopropanimidamide

Cat. No.: B5718781
M. Wt: 393.5 g/mol
InChI Key: FABPEXDSVXSBND-XAESMMJOSA-N
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Description

N-[(E)-C-acetyl-N-anilinocarbonimidoyl]-N’-anilino-N-tert-butyl-2-oxopropanimidamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as acetyl, anilinocarbonimidoyl, and oxopropanimidamide. The presence of these groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-C-acetyl-N-anilinocarbonimidoyl]-N’-anilino-N-tert-butyl-2-oxopropanimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Anilinocarbonimidoyl Intermediate: This step involves the reaction of aniline with a suitable carbonyl compound under acidic conditions to form the anilinocarbonimidoyl intermediate.

    Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Formation of the Oxopropanimidamide Moiety: The acetylated intermediate undergoes a reaction with tert-butylamine and a suitable oxo compound, such as oxalyl chloride, to form the final product.

Industrial Production Methods

Industrial production of N-[(E)-C-acetyl-N-anilinocarbonimidoyl]-N’-anilino-N-tert-butyl-2-oxopropanimidamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-C-acetyl-N-anilinocarbonimidoyl]-N’-anilino-N-tert-butyl-2-oxopropanimidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives with increased oxygen content.

    Reduction: Reduced derivatives with decreased oxygen content.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

N-[(E)-C-acetyl-N-anilinocarbonimidoyl]-N’-anilino-N-tert-butyl-2-oxopropanimidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-C-acetyl-N-anilinocarbonimidoyl]-N’-anilino-N-tert-butyl-2-oxopropanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular components can induce apoptosis in cancer cells, contributing to its anticancer properties.

Comparison with Similar Compounds

N-[(E)-C-acetyl-N-anilinocarbonimidoyl]-N’-anilino-N-tert-butyl-2-oxopropanimidamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    N-[(E)-C-acetyl-N-anilinocarbonimidoyl]-N’-anilino-N-methyl-2-oxopropanimidamide: Differing by the presence of a methyl group instead of a tert-butyl group.

    N-[(E)-C-acetyl-N-anilinocarbonimidoyl]-N’-anilino-N-ethyl-2-oxopropanimidamide: Differing by the presence of an ethyl group instead of a tert-butyl group.

    N-[(E)-C-acetyl-N-anilinocarbonimidoyl]-N’-anilino-N-isopropyl-2-oxopropanimidamide: Differing by the presence of an isopropyl group instead of a tert-butyl group.

The uniqueness of N-[(E)-C-acetyl-N-anilinocarbonimidoyl]-N’-anilino-N-tert-butyl-2-oxopropanimidamide lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[(E)-C-acetyl-N-anilinocarbonimidoyl]-N'-anilino-N-tert-butyl-2-oxopropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-16(28)20(25-23-18-12-8-6-9-13-18)27(22(3,4)5)21(17(2)29)26-24-19-14-10-7-11-15-19/h6-15,23-24H,1-5H3/b25-20+,26-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABPEXDSVXSBND-XAESMMJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=NNC1=CC=CC=C1)N(C(=NNC2=CC=CC=C2)C(=O)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=N\NC1=CC=CC=C1)/N(C(C)(C)C)/C(=N/NC2=CC=CC=C2)/C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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